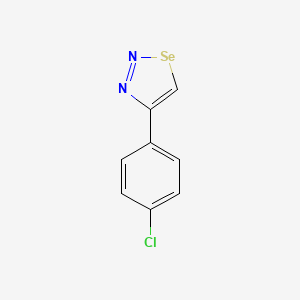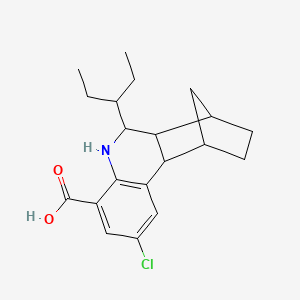![molecular formula C33H26N4O3S2 B11074410 2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)](/img/structure/B11074410.png)
2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis(3-benzylquinazolin-4(3H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-2-({3-[(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-OXOPROPYL}SULFANYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-({3-[(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-OXOPROPYL}SULFANYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of benzyl groups and sulfanyl linkages. Common reagents used in these reactions include benzyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-2-({3-[(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-OXOPROPYL}SULFANYL)-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzyl or quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives. These products can be further analyzed and characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
3-BENZYL-2-({3-[(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-OXOPROPYL}SULFANYL)-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-({3-[(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-OXOPROPYL}SULFANYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzyl-Substituted Compounds: Molecules with benzyl groups attached to different cores.
Sulfanyl-Containing Compounds: Compounds with sulfanyl linkages in their structures.
Uniqueness
3-BENZYL-2-({3-[(3-BENZYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-OXOPROPYL}SULFANYL)-4(3H)-QUINAZOLINONE is unique due to its specific combination of benzyl, quinazolinone, and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C33H26N4O3S2 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
3-benzyl-2-[3-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-2-oxopropyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C33H26N4O3S2/c38-25(21-41-32-34-28-17-9-7-15-26(28)30(39)36(32)19-23-11-3-1-4-12-23)22-42-33-35-29-18-10-8-16-27(29)31(40)37(33)20-24-13-5-2-6-14-24/h1-18H,19-22H2 |
InChI Key |
ZVKICWDCKBWWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl ({4-methyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B11074339.png)



![2-Furancarboxylic acid, 2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]ethyl ester](/img/structure/B11074360.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11074363.png)
![2-[6-(4-Fluorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074369.png)
![N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]phenylalanine](/img/structure/B11074378.png)
![2-{(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B11074383.png)

![2-chloro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11074394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B11074397.png)
![1'-[(4-benzylpiperidin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074407.png)
